1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Overview
Description
Synthesis Analysis
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives has been explored through various methods. One approach involves starting from phenylethylamine, proceeding via acetylation, cyclization, and reduction steps. An improved process reported a significant overall yield enhancement, reaching up to 80.8% (Song Hong-rui, 2011). Another method simplifies the synthesis further, presenting an easier and cost-effective approach with minimal by-products (Shao Ying-lu, 2007).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, has been elucidated through X-ray crystallography, revealing details about its conformation and intermolecular hydrogen bonding (G. Argay et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of tetrahydroisoquinoline derivatives includes their participation in various synthetic pathways and their interaction with biological targets. For instance, N-methylated tetrahydroisoquinolines have been investigated for their neurotoxic and neuroprotective properties, reflecting the significance of subtle structural variations on their biological activities (M. Naoi et al., 1993).
Scientific Research Applications
Neuroprotective and Neurotoxic Properties
- Tetrahydroisoquinolines (TIQs), including 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, exhibit a range of biological actions in the brain, critically dependent on their metabolism. Recent findings suggest that some TIQs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline and N-methyl-tetrahydroisoquinoline, may have unique neuroprotective and neurorestorative actions, although their neurotoxic potential also exists (Peana, Bassareo, & Acquas, 2019).
Role in Parkinson's Disease
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified in both parkinsonian and normal human brains. Their structural similarity to known neurotoxins like MPTP suggests a potential role in the pathogenesis of Parkinson's disease (Niwa et al., 1991).
- N-Methylated tetrahydroisoquinolines, structurally similar to 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been suggested to play a role in Parkinson's disease pathogenesis through a pathway involving N-methylation and oxidation, indicating a potential neurotoxic effect (Naoi et al., 1993).
Potential Role in Neurodegenerative Diseases
- Endogenous synthesis of tetrahydroisoquinoline derivatives from dietary factors, specifically 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol, has been studied for its potential neurotoxic effects. However, in vitro studies do not support a neurotoxic effect for this compound (Aro et al., 2022).
Synthesis and Structural Analysis
- The stereostructure of similar tetrahydroisoquinoline compounds has been studied through X-ray crystallography, providing insights into their chemical properties (Argay et al., 1995).
Therapeutic Applications
- Tetrahydroisoquinolines, including variants of 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been reviewed for their therapeutic applications. Notable areas include cancer, malaria, central nervous system disorders, and cardiovascular and metabolic disorders (Singh & Shah, 2017).
properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRKLUSXDYATLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862117 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-Salsolinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005199 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
CAS RN |
525-72-4 | |
Record name | (RS)-Salsolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=525-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salsolinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALSOLINOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51619CO22Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (R)-Salsolinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005199 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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